Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine
Description
Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine is a sulfonamide derivative characterized by a biphenyl ether backbone with dual sulfonyl groups. One phenyl ring is substituted with a methylamino-sulfonyl moiety, while the other is linked via a sulfonylamine group. This structure imparts unique physicochemical properties, such as moderate hydrophobicity due to aromatic rings and polar sulfonamide groups, which may influence solubility and bioavailability.
Properties
IUPAC Name |
N-methyl-4-[4-(methylsulfamoyl)phenoxy]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-15-22(17,18)13-7-3-11(4-8-13)21-12-5-9-14(10-6-12)23(19,20)16-2/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKNDUEUIIMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenyl benzylsulfonate with methylamine under controlled conditions to form the sulfonamide linkage . The reaction conditions often include the use of solvents like acetonitrile and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form sulfonyl chlorides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Various nucleophiles, including amines and alcohols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, reduced amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine has a wide range of scientific research applications:
Biology: The compound’s sulfonamide groups make it a candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine involves its interaction with molecular targets through its sulfonamide groups. These groups can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or alteration of protein function. The pathways involved often include binding to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity distinguishes it from simpler sulfonamide derivatives. Below is a detailed comparison with analogous compounds, supported by data from diverse sources:
Structural Analogues and Functional Group Variations
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Differences | References |
|---|---|---|---|---|---|
| Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine | C₁₄H₁₇N₂O₅S₂ | 381.42 | Two sulfonyl groups, phenoxy bridge, methylamino | Biphenyl ether core with dual sulfonamides | — |
| 4-(Morpholinosulfonyl)aniline | C₁₀H₁₄N₂O₃S | 242.29 | Morpholine ring, sulfonamide | Replaces methylamino with morpholine | |
| 2-(4-(Methylsulfonyl)phenyl)ethan-1-amine | C₉H₁₃NO₂S | 199.27 | Methylsulfonyl, ethylamine | Single phenyl ring, no ether linkage | |
| (4-Methanesulfonylphenyl)methylamine | C₉H₁₃NO₂S | 199.27 | Methylsulfonyl, methylamine | Simpler alkylamine substituent |
Physicochemical Properties
- Solubility: The target compound’s biphenyl ether core likely reduces aqueous solubility compared to monoaromatic derivatives like 4-(Morpholinosulfonyl)aniline, which benefits from the morpholine ring’s polarity .
- pKa: The methylamino group (pKa ~9–10) may confer mild basicity, similar to ethylamine derivatives (e.g., pKa 9.34 for 2-(4-(Methylsulfonyl)phenyl)ethan-1-amine) .
- Stability: Sulfonamides are generally hydrolytically stable, but the phenoxy bridge may introduce susceptibility to oxidative cleavage under harsh conditions .
Commercial Viability
- While simpler derivatives like 4-(Methanesulfonylmethyl)aniline are mass-produced , the target compound’s intricate structure and lack of reported industrial synthesis suggest it remains a research-stage molecule.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
